12R-羟基-5Z,8Z,12Z-二十碳三烯酸

描述

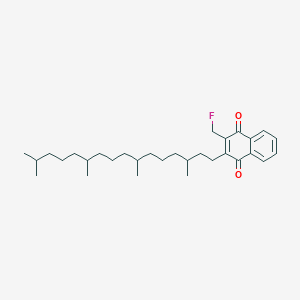

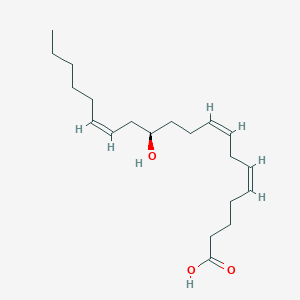

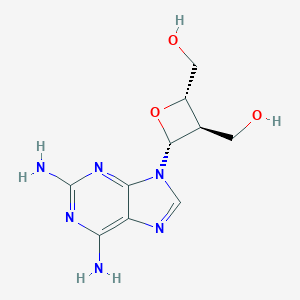

12R-hydroxy-5Z,8Z,12Z-eicosatrienoic acid (12R-HETE) is a bioactive lipid mediator that is produced from arachidonic acid by the action of lipoxygenase enzymes. It is known to be involved in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression.

科学研究应用

酶活性和新陈代谢

酶Dipodascopsis uninucleata UOFS Y 128能够将具有5Z,8Z-二烯系统的脂肪酸转化为3-羟基全Z-二十碳多烯酸,包括与12R-羟基-5Z,8Z,12Z-二十碳三烯酸相关的代谢产物 (Venter et al., 1997)。

前列腺素内过氧化物合酶和细胞色素P450单加氧酶可以氧化5,8,11-二十碳三烯酸,导致产生代谢产物,如(11R)-羟基-5,8,12-二十碳三烯酸等,突显涉及二十碳三烯酸的复杂生化途径 (Oliw et al., 1993)。

分析化学和方法开发

- 一项研究开发了一种LC-MS/MS方法,用于定量环氧二十碳三烯酸和二羟基二十碳三烯酸的异构体,包括与12R-羟基-5Z,8Z,12Z-二十碳三烯酸相关的代谢产物,这对评估内皮功能至关重要 (Duflot et al., 2017)。

生化合成

- 报道了10,11-二氢-12-酮-LTB(4)的合成,这是LTB(4)还原酶途径中的生化中间体。这条途径可能与类似12R-羟基-5Z,8Z,12Z-二十碳三烯酸的化合物的代谢相关 (Khanapure et al., 1997)。

特定组织中的代谢

在角膜组织中12(R)-羟基-5,8,10,14-二十碳四烯酸的代谢,形成新的代谢产物,表明这些化合物在眼部生理学中的重要性 (Nishimura et al., 1991)。

同样,肾脏和肝脏过氧化物体代谢12(S)-羟基-5,8,10,14-二十碳四烯酸,表明这些羟化脂肪酸在各种器官中具有更广泛的生理作用 (Wigren et al., 1993)。

在生物过程中的作用

已经证明12(R)-羟基-5,8,14-二十碳三烯酸能够调节微血管内皮细胞中血管内皮生长因子的表达和血管生成,突显其在血管生成和组织修复过程中的重要性 (Mezentsev et al., 2002)。

此外,12(R)-羟基二十碳三烯酸可以激活核因子kappa B和微血管内皮细胞中的癌基因表达,这表明其在炎症反应和血管生成中的作用 (Laniado-Schwartzman et al., 1994)。

属性

IUPAC Name |

(5Z,8Z,12R,14Z)-12-hydroxyicosa-5,8,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13,19,21H,2-6,12,14-18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAKHEWADWLSJX-ZIQRGBBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](CC/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12R-hydroxy-5Z,8Z,12Z-eicosatrienoic acid | |

CAS RN |

117346-20-0 | |

| Record name | 12-Hydroxy-5,8,14-eicosatrienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117346200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 12(R)-HETE in the context of contact lens wear?

A1: Research indicates that 12(R)-HETE, a cytochrome P-450 arachidonate metabolite, plays a potential role in contact lens-induced corneal complications. [, ] This compound is endogenously produced in the corneal epithelium and its formation is significantly increased under hypoxic conditions, such as those induced by contact lens wear. [, ] Studies suggest that 12(R)-HETE may contribute to corneal swelling and potentially impact corneal endothelial morphology. [, ]

Q2: How does prolonged contact lens wear affect the formation of 12(R)-HETE and what are the potential consequences?

A2: Prolonged contact lens wear can lead to a substantial increase in 12(R)-HETE formation in the cornea. [, ] For instance, one study observed a 21-fold increase in 12(R)-HETE after just 4 hours of contact lens wear. [, ] This increase was associated with corneal thickening. Furthermore, extended contact lens wear (144 hours) resulted in a 23-fold increase in a related metabolite, 12(R)-hydroxy-5,8,14-eicosatrienoic acid (12(R)-DH-HETE), and was linked to conjunctival inflammation and corneal neovascularization. [, ] These findings suggest a potential connection between the increased production of these metabolites and the development of contact lens-related complications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)